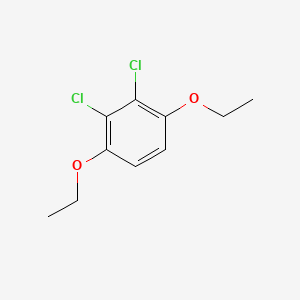
2,3-Dichloro-1,4-diethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-1,4-diethoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where two chlorine atoms and two ethoxy groups are substituted onto the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1,4-diethoxybenzene typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the chlorination of 1,4-diethoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the 2 and 3 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and catalysts, with careful control of reaction parameters to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
2,3-Dichloro-1,4-diethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding dihydro derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Dichloro-1,4-diethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dichloro-1,4-diethoxybenzene involves its interaction with various molecular targets. The chlorine atoms and ethoxy groups influence the compound’s reactivity and interactions with other molecules. For example, in electrophilic aromatic substitution reactions, the ethoxy groups act as electron-donating groups, enhancing the reactivity of the benzene ring towards electrophiles.
類似化合物との比較
Similar Compounds
2,3-Dichloro-1,4-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.
2,3-Dichloro-1,4-dihydroxybenzene: Similar structure but with hydroxyl groups instead of ethoxy groups.
2,3-Dichloro-1,4-dinitrobenzene: Similar structure but with nitro groups instead of ethoxy groups.
Uniqueness
2,3-Dichloro-1,4-diethoxybenzene is unique due to the presence of ethoxy groups, which influence its chemical reactivity and potential applications. The ethoxy groups make the compound more lipophilic compared to its hydroxyl or methoxy analogs, potentially affecting its solubility and interactions in biological systems.
特性
CAS番号 |
56054-73-0 |
|---|---|
分子式 |
C10H12Cl2O2 |
分子量 |
235.10 g/mol |
IUPAC名 |
2,3-dichloro-1,4-diethoxybenzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-3-13-7-5-6-8(14-4-2)10(12)9(7)11/h5-6H,3-4H2,1-2H3 |
InChIキー |
HSCDKMSHHDHBOW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=C(C=C1)OCC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















